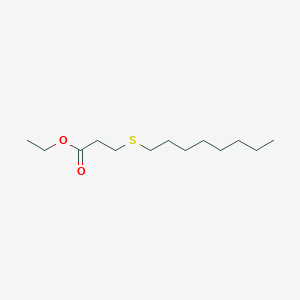
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide is a chemical compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of a benzothiadiazole ring, which is a bicyclic structure consisting of a benzene ring fused to a thiadiazole ring. The addition of dimethyl and sulfonamide groups to this structure imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 2,1,3-benzothiadiazole with dimethylamine and sulfonamide reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiadiazole derivatives.
Scientific Research Applications
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,1,3-Benzothiadiazole: The parent compound without the dimethyl and sulfonamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative used in the synthesis of larger molecules and conductive polymers.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: Another derivative with different functional groups.
Uniqueness
N,N-Dimethyl-2,1,3-benzothiadiazole-4-sulfonamide is unique due to the presence of both dimethyl and sulfonamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H9N3O2S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
N,N-dimethyl-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C8H9N3O2S2/c1-11(2)15(12,13)7-5-3-4-6-8(7)10-14-9-6/h3-5H,1-2H3 |
InChI Key |
PSEFZGUGTOMSBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=NSN=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B11093534.png)
![N-[2-(2-Isopropylidenehydrazino)-2-oxoethyl]-3,4-dimethoxy-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B11093542.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(6-{[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11093557.png)
![1-methyl-2-[(naphthalen-1-yloxy)methyl]-1H-indole-3-carbonitrile](/img/structure/B11093564.png)


![1-[1-(4-Iodophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B11093580.png)
![N-(5-bromoquinolin-8-yl)-3-[(4-chlorophenyl)sulfonyl]benzenesulfonamide](/img/structure/B11093588.png)

![N-[(2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}hydrazinyl)carbonothioyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11093598.png)
![3-Ethyl-7-hydroxy-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11093600.png)
![2-({5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11093601.png)
![11-[2-(benzyloxy)phenyl]-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11093610.png)
![1-Cyano-3-[(4-methylphenyl)sulfanyl]-2-(3-nitrophenyl)-4-oxo-4-phenylbutyl cyanide](/img/structure/B11093618.png)
